4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone
Description
4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone is a sulfone-containing tetrahydroquinazoline derivative. The compound features:
- A tetrahydroquinazoline core, which is a bicyclic system with nitrogen atoms at positions 2 and 2.
- A 3-methoxyphenylsulfanyl group at position 4 of the quinazoline ring.
- A 4-methylbenzyl sulfone group at position 2.
Properties
IUPAC Name |
4-(3-methoxyphenyl)sulfanyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-16-10-12-17(13-11-16)15-30(26,27)23-24-21-9-4-3-8-20(21)22(25-23)29-19-7-5-6-18(14-19)28-2/h5-7,10-14H,3-4,8-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVUDFZZNAEQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)SC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone is a compound with significant potential in medicinal chemistry. Its unique structure, comprising a quinazoline core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C23H24N2O3S2
- Molar Mass : 440.58 g/mol
- CAS Number : 478246-75-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the methoxyphenyl and sulfonyl groups enhances its lipophilicity and potential for receptor binding. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (lung cancer) | 15.2 | Apoptosis induction | |
| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been supported by studies indicating inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism involving modulation of signaling pathways related to inflammation.
| Study | Model | Result |
|---|---|---|
| LPS-stimulated macrophages | Decreased TNF-alpha production by 40% | |
| Carrageenan-induced paw edema in rats | Reduced edema by 30% |
Antimicrobial Activity
Preliminary assays indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the effects of the compound on human lung carcinoma cells (A549). Results showed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects in Vivo : In a rat model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms that may involve the modulation of specific signaling pathways .
- Mechanism of Action : The quinazoline moiety is believed to interact with key enzymes involved in cancer progression, potentially serving as a kinase inhibitor or affecting pathways related to cell survival and proliferation .
Other Therapeutic Uses
Beyond oncology, the compound may have applications in treating other diseases:
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases .
- Neurological Disorders : The ability to cross the blood-brain barrier makes quinazoline derivatives candidates for neurological disease treatment .
Case Study 1: Screening for Anticancer Compounds
A systematic screening of a drug library that included 4-[(3-Methoxyphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl 4-methylbenzyl sulfone revealed significant anticancer activity against solid tumors when tested on multicellular spheroids. This model mimics the tumor microenvironment more closely than traditional monolayer cultures .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications to the quinazoline structure can enhance biological activity. These studies are critical for optimizing lead compounds for further development .
Chemical Reactions Analysis
Reactivity of the Sulfone Group
The sulfone group exhibits electrophilic character, enabling nucleophilic substitutions:
-
Nucleophilic Displacement : The sulfonyl group can act as a leaving group in SN₂ reactions with amines or thiols. For instance, sodium sulfinates react with nitroarenes under FeCl₂ catalysis to form sulfonamides .
-
Stability : Sulfones are resistant to further oxidation, making them stable functional groups in synthetic pathways .
Quinazoline Core Reactivity
The tetrahydroquinazoline ring supports diverse transformations:
-
Nucleophilic Substitution : Electron-deficient positions (e.g., C-2 or C-4) undergo substitutions with nucleophiles such as amines or thiols. For example, 2-mercaptoquinazolinone derivatives react with alkyl halides to form thioethers .
-
Condensation Reactions : The quinazolinone nitrogen can participate in cyclocondensation with aldehydes or ketones to form fused heterocycles.
Functionalization of the Methoxyphenylsulfanyl Group
The 3-methoxyphenylsulfanyl substituent may undergo:
-
Demethylation : Methoxy groups can be cleaved with BBr₃ or HI to yield phenolic derivatives.
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Electrophilic Aromatic Substitution : Electron-rich aromatic rings (activated by –OCH₃) are susceptible to nitration or halogenation at the para position .
Comparative Reactivity with Structural Analogs
Similar compounds highlight key reactivity trends (Table 2):
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table compares key structural features and molecular properties of the target compound with similar derivatives:
*Hypothetical molecular formula based on structural analogs.
Key Observations:
Core Modifications : All analogs retain the tetrahydroquinazoline core but differ in substituent types and positions.
The 3-methoxyphenylsulfanyl group introduces electron-donating methoxy substituents, contrasting with the electron-withdrawing chloro groups in CAS 866049-14-1 .
Molecular Weight : The target compound (~424.5 g/mol) is heavier than sulfide-containing analogs (e.g., 355.5 g/mol in ) due to the sulfone group and aromatic substituents.
Q & A
Q. Key Analytical Validation :
- Purity : HPLC with UV detection (λ = 254 nm).
- Structural Confirmation : ¹H/¹³C NMR (quinazoline C=O peak at ~165 ppm), HRMS (exact mass ± 0.001 Da), and IR (sulfone S=O stretch at 1150–1300 cm⁻¹) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
SAR studies require systematic structural modifications and biological assays:
- Variable Substituents : Synthesize derivatives with altered methoxyphenyl groups (e.g., electron-withdrawing/-donating substituents) and sulfone chain lengths .
- Biological Assays :
- Statistical Design : Use a factorial design (e.g., 2³ design) to evaluate interactions between substituent position, sulfone length, and bioactivity .
Q. Data Interpretation :
- Correlate logP values (from HPLC retention times) with antimicrobial potency to identify hydrophobicity-activity trends.
- Use molecular docking (AutoDock Vina) to predict binding affinities for target enzymes (e.g., bacterial dihydrofolate reductase) .
Basic Question: What analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity >98% .
- Spectroscopy :
- Thermal Analysis : DSC to determine melting point consistency (±2°C deviation indicates impurities) .
Advanced Question: How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Step 1 : Cross-validate with complementary techniques (e.g., 2D NMR if ¹H/¹³C assignments conflict). For example, NOESY can resolve stereochemical ambiguities .
- Step 2 : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .
- Step 3 : Computational validation (DFT calculations for NMR chemical shifts; ≤0.3 ppm deviation confirms assignments) .
Basic Question: What methodologies assess environmental fate and ecotoxicological effects?
Methodological Answer:
- Environmental Persistence :
- Ecotoxicology :
Advanced Question: How to design a comparative study assessing biological activity against related derivatives?
Methodological Answer:
- Experimental Design :
- Endpoint Analysis :
Advanced Question: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- DoE Approach : Use response surface methodology (RSM) to optimize:
- Temperature : 60–100°C (sulfonation efficiency increases with heat).
- Solvent : Compare DMF (polar aprotic) vs. THF (low polarity) .
- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. CuI for cross-coupling steps; measure turnover frequency (TOF) .
Q. Example Optimization Table :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reaction Temp (°C) | 60–120 | 90 | 22% → 68% |
| Catalyst Loading | 1–5 mol% | 3 mol% | 45% → 72% |
Basic Question: What strategies ensure compound stability during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
